molecular formula C10H11NO4 B2437348 4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid CAS No. 2287312-92-7

4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid

Cat. No.: B2437348
CAS No.: 2287312-92-7
M. Wt: 209.201
InChI Key: JJRZUOURHUWQKY-UHFFFAOYSA-N
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Description

“4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid” is a chemical compound with the CAS Number: 2287312-92-7 . It has a molecular weight of 209.2 . The compound is a white powdered solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 4-methyl-5-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-b]azepine-3-carboxylic acid . The InChI code for this compound is 1S/C10H11NO4/c1-11-8(12)4-2-3-7-9(11)6(5-15-7)10(13)14/h5H,2-4H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a white powdered solid at room temperature . It has a molecular weight of 209.2 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the data.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of various benzazepine derivatives, including related compounds to 4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid, has been explored. For instance, the synthesis of 5-methyl- and 5,7-dimethyl-6,7-dihydro-5H-dibenz[c,e]azepine through enantioselective routes has been documented. This process involved control over stereochemical elements to produce secondary amines with switchable axial chirality (Pira, Wallace, & Graham, 2009). Similarly, a high-yielding synthesis method for methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate has been developed, indicating the potential for effective production and modification of such compounds (Vaid et al., 2014).

Molecular Structure and Hydrogen-bonded Assembly

The molecular structures and hydrogen-bonded assemblies of related benzazepine derivatives have been studied extensively. One study described the hydrogen-bonded assembly in various dimensions of related benzazepine carboxylic acids. These compounds were found to exhibit intricate hydrogen bonding patterns, leading to the formation of complex molecular assemblies (Guerrero et al., 2014).

Potential Biological Activities

Derivatives of benzazepine carboxylic acids have demonstrated various biological activities. For instance, certain dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones have shown significant antimicrobial, anti-inflammatory, and analgesic activities. These findings suggest the potential of these compounds, including this compound, in pharmaceutical applications (Rajanarendar et al., 2013).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

4-methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11-8(12)4-2-3-7-9(11)6(5-15-7)10(13)14/h5H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRZUOURHUWQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCCC2=C1C(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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